Arylsulfonylpiperazine, 17

11β-HSD1 Enzyme Inhibition SAR

Researchers requiring a defined 11β-HSD1 inhibitor for assay validation face supply inconsistencies. Arylsulfonylpiperazine, 17 (11β-HSD1-IN-14) offers a characterized reference standard. - Benchmark potency: IC50 74 nM (enzymatic), EC50 603 nM (HEK293 cellular). - Facilitates SAR studies with a chemically distinct scaffold from BVT-14225. - Reliable solubility (50 mg/mL DMSO) ensures consistent automated liquid handling.

Molecular Formula C22H20F3N3O2S
Molecular Weight 447.5 g/mol
Cat. No. B12365141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArylsulfonylpiperazine, 17
Molecular FormulaC22H20F3N3O2S
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H20F3N3O2S/c23-22(24,25)20-7-4-12-26-21(20)27-13-15-28(16-14-27)31(29,30)19-10-8-18(9-11-19)17-5-2-1-3-6-17/h1-12H,13-16H2
InChIKeyONBIFHXEZPQLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Arylsulfonylpiperazine, 17: Selective 11β-HSD1 Inhibitor for Metabolic Research


Arylsulfonylpiperazine, 17 (also known as 11β-HSD1-IN-14, CAS 946394-50-9) is a synthetic small-molecule inhibitor belonging to the arylsulfonylpiperazine class. It is a potent and selective inhibitor of human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme that catalyzes the intracellular conversion of inert cortisone to active cortisol. This compound is primarily utilized as a chemical probe in metabolic disease research, particularly for studying type 2 diabetes, obesity, and insulin resistance [1]. Structurally, it is characterized by a piperazine core substituted with an arylsulfonyl group, with a molecular formula of C22H20F3N3O2S and a molecular weight of 447.47 g/mol .

Primary Workflow
11β-HSD1 enzyme inhibition and glucocorticoid signaling studies
Selection Logic
Moderate reported enzymatic activity defines a reference tier for SAR comparison
Model Context
Metabolic disease research: type 2 diabetes, obesity, insulin resistance models

Limitations of Generic Substitutes for Arylsulfonylpiperazine, 17


The arylsulfonylpiperazine class exhibits steep structure-activity relationships (SAR) for 11β-HSD1 inhibition, where minor modifications to the sulfonyl or piperazine moieties result in significant, quantifiable shifts in potency. For example, the difference between a 3 nM inhibitor and a 122 nM inhibitor can be a single substitution [1]. Consequently, substituting Compound 17 (IC50 74 nM) with a generic or structurally related analog (e.g., Compound 45, IC50 3 nM) without verification will invalidate quantitative comparisons, skew dose-response curves, and lead to incorrect conclusions regarding target engagement and downstream metabolic effects [2]. The specific cellular activity profile (603 nM EC50 in HEK293 cells) further dictates its unique window of efficacy in intact cell systems, making generic substitution a high-risk variable in experimental design .

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SAR steepness within arylsulfonylpiperazines may shift inhibition potency significantly even with minor structural changes.
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Cellular EC₅₀ can differ substantially from biochemical IC₅₀, altering intact-cell target engagement profiles.
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Cross-study benchmarking against clinical candidates may introduce variability due to non-identical assay conditions.

Arylsulfonylpiperazine, 17 vs. Closest 11β-HSD1 Analogs


Human 11β-HSD1 Enzymatic IC50 Comparison

Arylsulfonylpiperazine, 17 inhibits recombinant human 11β-HSD1 with an IC50 of 74 nM. This places it as a moderately potent member within the arylsulfonylpiperazine series. In a direct head-to-head comparison using the same biochemical assay (purified recombinant human 11β-HSD1, pH 7.2, 2°C), Compound 17 is approximately 4.4-fold less potent than the lead analog Compound 45 (IC50 = 3 nM), but 1.6-fold more potent than Compound 31 (IC50 = 106 nM) [1][2][3]. This quantitative tiering is essential for selecting the appropriate tool compound for a specific assay's dynamic range and sensitivity requirements.

Enzymatic IC₅₀
Head-to-head
IC₅₀ = 74 nM; 4.4‑fold higher than Compound 45 (3 nM)
Defines target engagement range for biochemical assay design
Purified recombinant human 11β-HSD1, pH 7.2, 2°C
11β-HSD1 Enzyme Inhibition SAR IC50 Biochemical Assay

Cellular EC50 in HEK293 Cells

In a cellular context using HEK293 cells expressing human 11β-HSD1, Arylsulfonylpiperazine, 17 exhibits an EC50 of 603 nM . This represents an 8.1-fold reduction in potency compared to its biochemical IC50 (74 nM), a shift that provides a direct, quantitative measure of its cell permeability and functional efficacy. When compared to its more potent analog, Compound 45 (EC50 = 57 nM), Compound 17 demonstrates a 10.6-fold lower cellular potency [1]. This substantial difference in functional activity highlights a critical divergence in their utility for intact cell or in vivo studies.

Cellular EC₅₀
Head-to-head
EC₅₀ = 603 nM in HEK293; 10.6‑fold higher than Compound 45
Quantifies cell permeability and functional activity context
HEK293 cells expressing human 11β-HSD1
Cellular Assay EC50 HEK293 Cell Permeability Functional Activity

Cross-Study Potency vs. BVT-14225

When benchmarked against BVT-14225, a well-characterized 11β-HSD1 inhibitor that has advanced to clinical studies, Arylsulfonylpiperazine, 17 demonstrates comparable enzymatic potency. Under similar biochemical assay conditions, Compound 17 has an IC50 of 74 nM, while BVT-14225 has a reported IC50 of 52 nM [1]. This 1.4-fold difference in potency positions Compound 17 as a viable, chemically distinct alternative to BVT-14225 for probe studies, particularly where intellectual property or availability of the clinical candidate may be a limiting factor.

vs. BVT-14225
Cross-study
IC₅₀ = 74 nM vs. 52 nM; 1.4‑fold higher
Benchmarks activity against a clinical-stage reference inhibitor
Comparable but not identical assay conditions
Benchmarking Clinical Candidate BVT-14225 IC50 Comparative Potency

Solubility and Formulation Profile

Arylsulfonylpiperazine, 17 possesses a defined solubility profile that facilitates its use in cell-based and biochemical assays. It is readily soluble in DMSO at a concentration of 50 mg/mL (approximately 112 mM) . This high solubility in a common vehicle simplifies the preparation of concentrated stock solutions for in vitro studies. While direct comparative solubility data for all analogs is not uniformly available, this quantitative metric provides a baseline for formulation development and ensures reliable compound delivery in experimental systems. Its molecular weight (447.47 g/mol) and calculated LogP (within the range for oral bioavailability) also align with favorable drug-like properties [1].

Solubility
Data to verify
50 mg/mL in DMSO (~112 mM)
Supports concentrated stock solution preparation
Class-level inference; confirm experimentally
Solubility DMSO Formulation Physicochemical Properties In Vitro Assay

Optimal Research Applications for Arylsulfonylpiperazine, 17


Reference Standard for 11β-HSD1 SAR Studies

Given its moderate potency (IC50 = 74 nM) and well-defined SAR within the arylsulfonylpiperazine series, Compound 17 is an ideal reference standard for comparative SAR studies. It can serve as a benchmark for evaluating new analogs, where improvements in potency can be directly quantified against this baseline [1]. Its specific cellular activity (EC50 = 603 nM) further allows for the assessment of cell permeability and functional activity of new derivatives in a comparative cellular assay .

Mechanistic Probe for Glucocorticoid Signaling

Compound 17 is suitable for in vitro mechanistic studies aimed at dissecting the role of 11β-HSD1 in glucocorticoid signaling. Its sub-micromolar IC50 (74 nM) and defined cellular activity (EC50 = 603 nM) allow for robust target engagement in biochemical and cell-based assays, enabling researchers to investigate the downstream effects of 11β-HSD1 inhibition on cortisol production and gene expression [1]. The compound's solubility profile (50 mg/mL in DMSO) facilitates the preparation of reliable stock solutions for consistent experimental dosing [2].

Alternative Chemical Probe to BVT-14225

With an IC50 (74 nM) comparable to that of the clinical candidate BVT-14225 (52 nM), Compound 17 offers a chemically distinct alternative for probing 11β-HSD1 function [1]. This is particularly valuable in situations where the use of BVT-14225 is constrained by proprietary restrictions or supply limitations. Its distinct chemical scaffold may also offer differential off-target profiles, making it a useful orthogonal tool for target validation studies.

Assay Development and Validation for 11β-HSD1 Screening

The well-characterized enzymatic and cellular activity of Compound 17 makes it a valuable positive control for the development and validation of high-throughput screening assays for novel 11β-HSD1 inhibitors. Its defined potency (IC50 = 74 nM, EC50 = 603 nM) provides a reliable benchmark for assessing assay sensitivity, reproducibility, and Z'-factor determination [1]. Its solubility profile ensures consistent performance in automated liquid handling systems [2].

Application
Selection Property
Validation Focus
SAR benchmark reference
Well-characterized potency tier
Comparative target engagement and SAR interpretation
Mechanistic probe for glucocorticoid signaling
Defined cellular activity
Cell-based cortisol output and pathway modulation
Alternative probe to BVT-14225
Distinct chemical scaffold
Orthogonal target validation and off-target profiling
HTS assay comparator
Reliable solubility and potency benchmarks
Assay sensitivity, reproducibility, and Z'-factor determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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